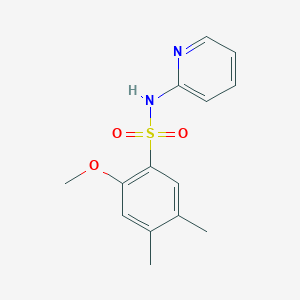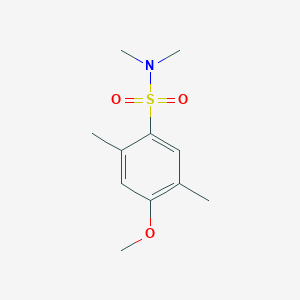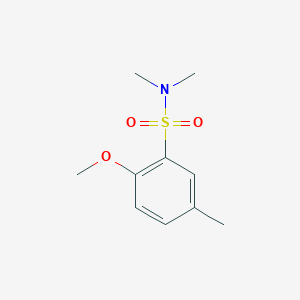
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition can lead to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its relatively low toxicity and high solubility. This makes it a suitable candidate for in vitro and in vivo studies. However, 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have limited stability in certain conditions, which can affect its efficacy and reproducibility in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new targets for 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide, which could lead to the development of novel therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. While there are limitations to its use in lab experiments, 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide holds promise as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 2-aminopyridine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with methoxyamine hydrochloride to obtain 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide. The synthesis method is relatively simple and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H16N2O3S |
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
2-methoxy-4,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-8-12(19-3)13(9-11(10)2)20(17,18)16-14-6-4-5-7-15-14/h4-9H,1-3H3,(H,15,16) |
InChI-Schlüssel |
AGUPVYMJDTXYRU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=N2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)







![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)


